molecular formula C30H30ClN3O4S2 B2467099 ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 532972-63-7

ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2467099
CAS No.: 532972-63-7
M. Wt: 596.16
InChI Key: QBNYOICGXQMTMF-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features multiple functional groups, including an indole ring, a benzothiophene ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated reagents, amines, acids

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the indole or benzothiophene moieties . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O4S2/c1-2-38-30(37)27-22-8-4-6-10-24(22)40-29(27)33-26(35)18-39-25-17-34(23-9-5-3-7-21(23)25)16-15-32-28(36)19-11-13-20(31)14-12-19/h3,5,7,9,11-14,17H,2,4,6,8,10,15-16,18H2,1H3,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNYOICGXQMTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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